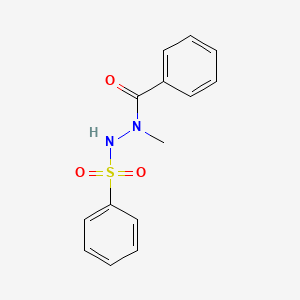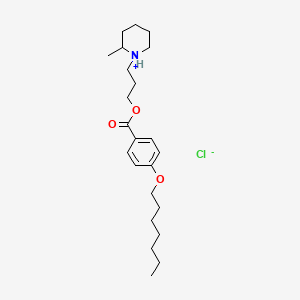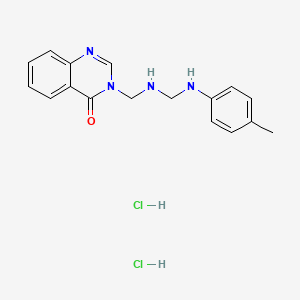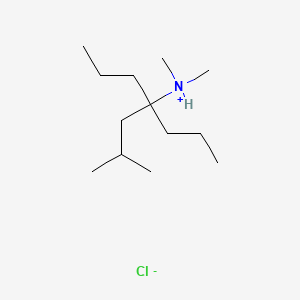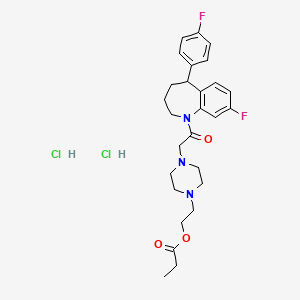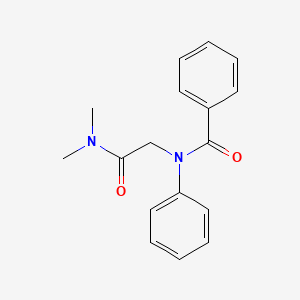
Benzanilide, N-((dimethylcarbamoyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, N-((dimethylcarbamoyl)methyl)- is a chemical compound that belongs to the class of benzanilides. Benzanilides are known for their diverse applications in pharmaceuticals and agrochemicals due to their bioactive properties . This particular compound is characterized by the presence of a dimethylcarbamoyl group attached to the benzanilide structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, N-((dimethylcarbamoyl)methyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with amines. this method often faces challenges such as poor availability of starting materials, difficult reaction procedures, low yields, and the formation of side products .
A more efficient approach involves the use of transition metal-catalyzed reactions. For instance, the regioselective C(sp2)–H hydroxylation strategy using Ru(II) or Pd(II) catalysts has been shown to provide excellent regioselectivity, good tolerance of functional groups, and high yields . This method allows for the direct synthesis of diverse ortho-hydroxylated benzanilide derivatives.
Industrial Production Methods
Industrial production of benzanilide, N-((dimethylcarbamoyl)methyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzanilide, N-((dimethylcarbamoyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as Ru(II) and Pd(II), as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions include hydroxylated benzanilides, amine derivatives, and substituted benzanilides. These products often exhibit enhanced bioactivity and are valuable in pharmaceutical and agrochemical applications .
Aplicaciones Científicas De Investigación
Benzanilide, N-((dimethylcarbamoyl)methyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzanilide, N-((dimethylcarbamoyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, hydroxylated benzanilides have been shown to inhibit DNA-PK and rotamase, which are involved in DNA repair and protein folding, respectively .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzanilide, N-((dimethylcarbamoyl)methyl)- include other benzanilide derivatives such as N-methylbenzanilide and ortho-hydroxylated benzanilides .
Uniqueness
What sets benzanilide, N-((dimethylcarbamoyl)methyl)- apart from other similar compounds is its unique dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its bioactivity and makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
94802-50-3 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)-2-oxoethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C17H18N2O2/c1-18(2)16(20)13-19(15-11-7-4-8-12-15)17(21)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
Clave InChI |
CMVLQJBLPAUYFB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
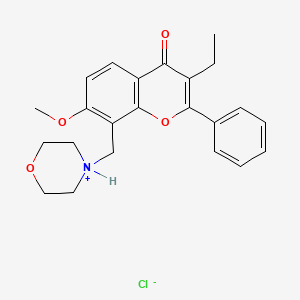
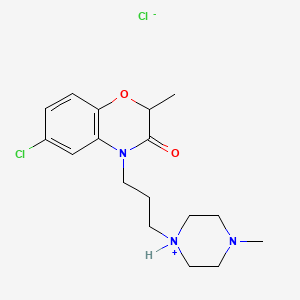
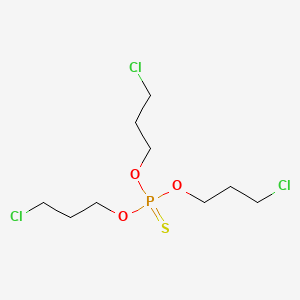
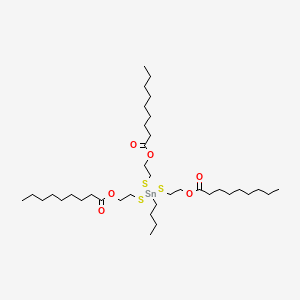
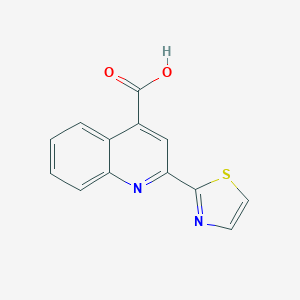
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
